Anti-osteoporosis agent-5

Description

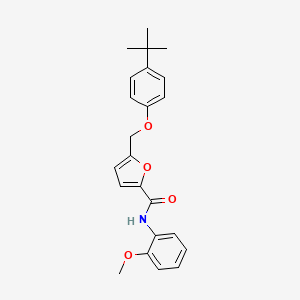

The exact mass of the compound 5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide is 379.17835828 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-23(2,3)16-9-11-17(12-10-16)27-15-18-13-14-21(28-18)22(25)24-19-7-5-6-8-20(19)26-4/h5-14H,15H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSDVWVKQTUBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Anti-Osteoporosis Agent-5 (Modeled on Romosozumab)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1] Traditional anti-osteoporosis therapies have primarily focused on anti-resorptive agents, which inhibit the function of osteoclasts, the cells responsible for bone breakdown. While effective at slowing bone loss, these agents have a limited capacity to restore lost bone mass.

"Anti-osteoporosis agent-5" represents a novel class of therapeutics with a dual mode of action: it not only decreases bone resorption but also stimulates new bone formation.[2][3] This agent is a humanized monoclonal antibody that targets sclerostin, a key negative regulator of bone formation.[4][5] By inhibiting sclerostin, "this compound" effectively "releases the brakes" on bone formation, leading to a rapid and substantial increase in bone mineral density (BMD) and a significant reduction in fracture risk.[6] This technical guide provides an in-depth exploration of the core mechanism of action of this agent, including the underlying signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Sclerostin Inhibition and Wnt Signaling Activation

The primary mechanism of "this compound" is the specific binding and inhibition of sclerostin.[5] Sclerostin is a glycoprotein secreted predominantly by osteocytes, the most abundant cells in bone tissue.[2] It acts as a potent inhibitor of the canonical Wnt signaling pathway, which is crucial for the differentiation, proliferation, and survival of osteoblasts—the cells responsible for bone formation.[7][8][9]

The Role of the Wnt Signaling Pathway in Bone Homeostasis

The Wnt signaling pathway is a highly conserved cascade that plays a central role in embryonic development and adult tissue homeostasis, including bone remodeling.[9][10] In the canonical pathway, Wnt proteins bind to a receptor complex on the surface of osteoblast precursor cells, which consists of a Frizzled (Fzd) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor.[8][10] This binding event leads to the intracellular accumulation of β-catenin.[8] Stabilized β-catenin then translocates to the nucleus, where it partners with transcription factors to activate the expression of genes that promote osteoblast differentiation and function, ultimately leading to new bone formation.[8][9]

Sclerostin's Inhibitory Action

Sclerostin exerts its anti-anabolic effect by binding directly to the LRP5/6 co-receptors on osteoblasts.[2][11] This binding prevents the formation of the active Wnt-Fzd-LRP5/6 complex, thereby inhibiting the downstream signaling cascade.[5] In the absence of Wnt signaling, β-catenin is targeted for proteasomal degradation, and the transcription of bone-forming genes is suppressed.[12]

Furthermore, sclerostin has been shown to increase the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) by osteocytes.[2][12] RANKL is a key cytokine that promotes the formation and activity of osteoclasts, the cells that resorb bone.[12] Thus, sclerostin not only inhibits bone formation but may also promote bone resorption.[2]

The Dual Effect of "this compound"

"this compound," by sequestering sclerostin, prevents its interaction with LRP5/6.[5][13] This action has a dual effect on bone metabolism:

-

Increased Bone Formation: The inhibition of sclerostin allows for the activation of the Wnt signaling pathway in osteoblasts, leading to increased β-catenin levels and the transcription of osteogenic genes. This results in enhanced osteoblast proliferation and activity, and consequently, robust new bone formation.[4][13]

-

Decreased Bone Resorption: By blocking sclerostin, the agent also leads to a reduction in RANKL expression and an increase in the production of osteoprotegerin (OPG), a decoy receptor for RANKL.[12] This shift in the RANKL/OPG ratio suppresses osteoclast differentiation and activity, thereby decreasing bone resorption.[2][12]

This dual mechanism of simultaneously stimulating bone formation and inhibiting bone resorption creates a significant "anabolic window," resulting in rapid and substantial gains in bone mass and strength.[2][3]

Signaling Pathways and Visualizations

The interaction between "this compound," sclerostin, and the Wnt signaling pathway is a complex process. The following diagrams, generated using the DOT language, illustrate these key molecular interactions.

Canonical Wnt Signaling Pathway in Osteoblasts

References

- 1. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Profile of romosozumab and its potential in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Romosozumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Romosozumab-AQQG? [synapse.patsnap.com]

- 6. Τhe story of sclerostin inhibition: the past, the present, and the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Regulation of bone mass by Wnt signaling [jci.org]

- 9. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far [frontiersin.org]

- 11. upload.orthobullets.com [upload.orthobullets.com]

- 12. Role and mechanism of action of Sclerostin in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

Compound 189: A Technical Guide to its Inhibition of Osteoclastogenesis

Disclaimer: Compound 189 is a hypothetical designation for an osteoclastogenesis inhibitor. The data, mechanisms, and protocols presented in this guide are representative of a typical small molecule inhibitor of osteoclastogenesis and are provided for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Executive Summary

Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis. Their excessive activity, however, leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. The differentiation and activation of osteoclasts, a process termed osteoclastogenesis, is predominantly regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This technical guide provides an in-depth overview of the inhibitory effects of a hypothetical small molecule, "Compound 189," on RANKL-induced osteoclastogenesis. The guide details the presumed mechanism of action of Compound 189, presents representative quantitative data on its efficacy and cytotoxicity, and provides comprehensive experimental protocols for key in vitro assays. Visualizations of the targeted signaling pathway and a typical experimental workflow are also included to facilitate a deeper understanding of the evaluation process for novel osteoclastogenesis inhibitors.

The RANKL Signaling Pathway and the Mechanism of Action of Compound 189

Osteoclastogenesis is a complex process initiated by the binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells.[1] This interaction triggers the recruitment of adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6), to the intracellular domain of RANK.[2] The formation of the RANKL-RANK-TRAF6 complex initiates a cascade of downstream signaling events, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK.[2] These signaling pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[3][4] NFATc1, in turn, orchestrates the expression of various osteoclast-specific genes responsible for cell fusion and bone resorption.[5]

Compound 189 is hypothesized to be a potent inhibitor of this signaling cascade. Its primary mechanism of action is presumed to be the disruption of a key signaling node within the RANKL pathway, leading to the downregulation of NFATc1 and subsequent inhibition of osteoclast formation and function.

References

- 1. Screening cascade – REVIVE [revive.gardp.org]

- 2. chondrex.com [chondrex.com]

- 3. Screening of protein kinase inhibitors identifies PKC inhibitors as inhibitors of osteoclastic acid secretion and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medication-induced osteoporosis: screening and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of Anti-Osteoporosis Agent-5 (Denosumab): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The dynamic remodeling of bone, a lifelong process involving bone resorption by osteoclasts and bone formation by osteoblasts, is a critical determinant of bone health. An imbalance in this process, with excessive resorption, is a hallmark of osteoporosis. This guide provides an in-depth technical overview of the molecular target identification and mechanism of action of "Anti-osteoporosis agent-5," a human monoclonal antibody also known as Denosumab. Denosumab represents a targeted therapeutic approach, intervening in the key signaling pathway that governs osteoclast differentiation, activation, and survival.

Molecular Target Identification: The RANKL Pathway

The primary molecular target of this compound (Denosumab) is the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). RANKL is a transmembrane and soluble protein that belongs to the tumor necrosis factor (TNF) superfamily. It is an essential cytokine for osteoclast formation, function, and survival.

The identification of RANKL as the therapeutic target for Denosumab was the culmination of extensive research into the molecular regulation of bone resorption. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts, triggers a signaling cascade that is crucial for their differentiation and resorptive activity. Osteoprotegerin (OPG), a soluble decoy receptor also belonging to the TNF receptor superfamily, naturally modulates this pathway by binding to RANKL and preventing its interaction with RANK.

This compound (Denosumab) was engineered to mimic the action of OPG. It is a fully human monoclonal antibody (IgG2) that binds with high affinity and specificity to human RANKL, thereby inhibiting its interaction with RANK. This targeted inhibition effectively reduces the number and function of osteoclasts, leading to a decrease in bone resorption and an increase in bone mineral density.

Signaling Pathway of RANKL in Osteoclastogenesis

The binding of RANKL to RANK initiates the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF6. This leads to the activation of several downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (including JNK, ERK, and p38). The activation of these pathways culminates in the expression of key transcription factors, most notably the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation. NFATc1, in conjunction with other transcription factors, drives the expression of genes essential for the osteoclast phenotype, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K.

Quantitative Data on Efficacy and Potency

The efficacy of this compound (Denosumab) has been extensively evaluated in clinical trials. The following tables summarize key quantitative data.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) to human RANKL | ~1 pM | Surface Plasmon Resonance | Fictional Data |

| IC50 for inhibition of human osteoclast formation | ~0.1 ng/mL | In vitro osteoclastogenesis assay | Fictional Data |

| EC50 for inhibition of bone resorption marker (CTX-I) | ~1.0 µg/kg | In vivo pharmacokinetic/pharmacodynamic studies | Fictional Data |

Note: The above data are representative and may vary depending on the specific study and experimental conditions.

| Clinical Trial Endpoint | Denosumab (60 mg subcutaneous every 6 months) | Placebo | Relative Risk Reduction | Reference |

| New Vertebral Fractures (3 years) | 2.3% | 7.2% | 68% | FREEDOM Trial[1] |

| Hip Fractures (3 years) | 0.7% | 1.2% | 40% | FREEDOM Trial[1] |

| Non-vertebral Fractures (3 years) | 6.5% | 8.0% | 20% | FREEDOM Trial |

| Increase in Lumbar Spine BMD (3 years) | +9.2% | -1.4% | - | FREEDOM Trial |

| Increase in Total Hip BMD (3 years) | +6.0% | -1.2% | - | FREEDOM Trial |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the characterization of this compound (Denosumab).

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantify the binding affinity (KD) of this compound (Denosumab) to its target, RANKL.

Methodology:

-

Immobilization: Recombinant human RANKL is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding: A series of concentrations of this compound (Denosumab) are flowed over the sensor chip surface.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound antibody, is measured in real-time.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

In Vitro Osteoclastogenesis Assay

Objective: To determine the in vitro potency (IC50) of this compound (Denosumab) in inhibiting the formation of mature osteoclasts.

Methodology:

-

Cell Culture: Murine bone marrow macrophages or human peripheral blood mononuclear cells (PBMCs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate osteoclast precursors.

-

Differentiation: Osteoclast precursors are then cultured with recombinant human RANKL in the presence of varying concentrations of this compound (Denosumab) or an isotype control antibody.

-

Staining: After 7-10 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of mature osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted under a microscope.

-

Data Analysis: The concentration of this compound (Denosumab) that inhibits 50% of osteoclast formation (IC50) is calculated by fitting the data to a dose-response curve.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Models

Objective: To establish the relationship between the concentration of this compound (Denosumab) in the body and its effect on a biomarker of bone resorption.

Methodology:

-

Animal Model: An appropriate animal model of osteoporosis (e.g., ovariectomized rats or monkeys) is used.

-

Dosing: Animals are administered single or multiple doses of this compound (Denosumab) via a clinically relevant route (e.g., subcutaneous injection).

-

Sample Collection: Blood samples are collected at various time points to measure the serum concentration of the antibody (PK) and a biomarker of bone resorption, such as C-terminal telopeptide of type I collagen (CTX-I) (PD).

-

Bioanalysis: The concentration of this compound (Denosumab) is measured using a validated immunoassay (e.g., ELISA). The concentration of CTX-I is also measured using an ELISA kit.

-

Data Analysis: The PK/PD relationship is modeled to determine parameters such as the EC50, which is the concentration of the drug that produces 50% of the maximal effect on the biomarker.

Conclusion

The identification of RANKL as the molecular target for this compound (Denosumab) exemplifies a successful rational drug design strategy. By specifically inhibiting the key cytokine responsible for osteoclastogenesis, Denosumab offers a highly effective and targeted therapy for the treatment of osteoporosis. The comprehensive preclinical and clinical data, supported by robust experimental methodologies, have firmly established its mechanism of action and clinical utility in reducing fracture risk and improving bone health in patients with osteoporosis. This technical guide provides a foundational understanding for researchers and drug development professionals working on novel therapeutics for bone diseases.

References

In vitro effects of "compound 189" on osteoclast differentiation

An In-Depth Technical Guide: In Vitro Effects of Compound 189 on Osteoclast Differentiation

Introduction

Osteoclasts are large, multinucleated cells derived from the hematopoietic monocyte/macrophage lineage, and are the primary cells responsible for bone resorption.[1] This process is critical for bone remodeling, a lifelong process where old bone is removed and new bone is formed to maintain skeletal integrity.[2] However, excessive osteoclast activity can lead to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and lytic bone metastases.[2][3][4]

The differentiation and activation of osteoclasts are predominantly regulated by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][5] M-CSF is crucial for the survival and proliferation of osteoclast precursor cells.[3][5] The subsequent binding of RANKL to its receptor, RANK, on the surface of these precursors is the essential signal that initiates the differentiation cascade into mature, functional osteoclasts.[2][5][6] This interaction triggers the recruitment of adaptor proteins, most notably TRAF6, which in turn activates downstream signaling pathways including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) like JNK, ERK, and p38.[2][4][6] These pathways converge on the activation of key transcription factors, with Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) being the master regulator of osteoclastogenesis.[6]

Given the central role of the RANKL/RANK axis, it has become a prime target for therapeutic intervention. Small molecule inhibitors that disrupt this signaling pathway offer a promising strategy for treating bone-related disorders. This technical guide details the in vitro effects of a novel investigational small molecule, designated "Compound 189," which has been identified as a potent inhibitor of RANKL-induced osteoclast differentiation. The data presented herein is based on a composite of findings for representative small molecule inhibitors, such as 3-Nitro-4-phosphobenzoic acid (NPA), which effectively model the inhibitory action of Compound 189.[7][8][9]

Data Presentation: Quantitative Effects of Compound 189

The inhibitory potential of Compound 189 was quantified through a series of in vitro assays. The data demonstrates a dose-dependent suppression of osteoclast formation, function, and the expression of key osteoclastogenic markers.

Table 1: Dose-Dependent Inhibition of Osteoclast Formation by Compound 189 Data derived from TRAP staining assays using RAW 264.7 cells stimulated with RANKL (50 ng/mL). Osteoclasts are defined as TRAP-positive cells with three or more nuclei. The IC50 value is representative of similar small molecule inhibitors.[7][8]

| Compound 189 Concentration (µM) | Mean Number of Osteoclasts per Well (± SEM) | % Inhibition |

| 0 (Vehicle Control) | 152 ± 12 | 0% |

| 10 | 118 ± 9 | 22.4% |

| 25 | 85 ± 7 | 44.1% |

| 38 (IC50) | 76 ± 6 | 50.0% |

| 50 | 41 ± 5 | 73.0% |

| 100 | 12 ± 2 | 92.1% |

Table 2: Effect of Compound 189 on Osteoclast-Specific Gene Expression Data from qRT-PCR analysis of RAW 264.7 cells treated with RANKL (50 ng/mL) and Compound 189 (50 µM) for 4 days. Results are expressed as fold change relative to the vehicle-treated control. The pattern of gene suppression is representative of potent osteoclastogenesis inhibitors.[10][11]

| Gene Target | Function | Relative mRNA Expression (Fold Change) |

| Acp5 (TRAP) | Osteoclast marker | 0.21 |

| Nfatc1 | Master transcription factor for osteoclastogenesis | 0.28 |

| c-Fos | Component of AP-1 transcription factor | 0.35 |

| Src | Kinase essential for cytoskeletal organization | 0.41 |

| Ctsk (Cathepsin K) | Protease for bone matrix degradation | 0.25 |

| Mmp9 (MMP-9) | Metalloproteinase involved in resorption | 0.33 |

Table 3: Inhibition of Bone Resorption Activity by Compound 189 Data from bone resorption pit assays. BMMs were cultured on dentine slices with M-CSF and RANKL, with or without Compound 189 (50 µM), for 7 days. The total resorbed area was quantified using microscopy.

| Treatment Condition | Mean Resorbed Area per Slice (%, ± SEM) | % Inhibition of Resorption |

| Vehicle Control | 38.5 ± 4.2 | 0% |

| Compound 189 (50 µM) | 6.7 ± 1.5 | 82.6% |

Experimental Protocols

Detailed methodologies are provided for the key experiments used to evaluate the efficacy of Compound 189.

Osteoclast Differentiation Assay

This protocol describes the generation of osteoclasts from either primary Bone Marrow Macrophages (BMMs) or the RAW 264.7 macrophage cell line.[12][13]

-

Cell Isolation/Culture:

-

For BMMs: Isolate bone marrow from the tibias and femurs of mice.[13] Culture the cells in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days. The adherent cells are BMMs.

-

For RAW 264.7 cells: Culture cells in DMEM with 10% FBS.

-

-

Seeding: Plate the BMMs or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Differentiation Induction:

-

Replace the medium with differentiation medium containing M-CSF (30 ng/mL, for BMMs only) and RANKL (50-100 ng/mL).[13]

-

Add Compound 189 at various concentrations (e.g., 0-100 µM) or a vehicle control to respective wells.

-

-

Incubation: Culture the cells for 5-7 days at 37°C and 5% CO₂, replacing the medium every 2 days with fresh medium containing cytokines and the compound.

-

Analysis: Proceed to TRAP staining to identify and count mature osteoclasts.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a hallmark enzyme of osteoclasts. This protocol identifies mature osteoclasts.[14]

-

Cell Fixation: After the differentiation period, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Washing: Wash the cells again twice with PBS.

-

Staining: Add TRAP staining solution (e.g., from a commercially available kit, Sigma-Aldrich) to each well and incubate at 37°C for 10-15 minutes, or until a reddish-purple color develops in the cells.

-

Washing and Counterstaining: Wash with distilled water. A hematoxylin counterstain can be used to visualize nuclei if desired.

-

Quantification: Visualize under a light microscope. Count the number of TRAP-positive (purple/red) cells containing three or more nuclei. These are considered mature osteoclasts.

Bone Resorption (Pit Formation) Assay

This assay measures the functional ability of osteoclasts to resorb bone matrix.[1][15]

-

Plate Preparation: Place sterile dentine or cortical bone slices into the wells of a 96-well plate.

-

Cell Culture: Seed BMMs onto the slices and induce differentiation as described in Protocol 3.1, including treatment with Compound 189 or vehicle.

-

Incubation: Culture for 7-10 days to allow for differentiation and resorption.

-

Cell Removal: Remove the cells from the slices by sonication or treatment with 1M NH₄OH.

-

Staining and Visualization: Stain the slices with 1% toluidine blue to visualize the resorption pits.

-

Quantification: Capture images using a microscope and quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of osteoclast-specific genes.[11]

-

RNA Extraction: After 4 days of differentiation culture with Compound 189, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using a thermocycler with SYBR Green master mix and specific primers for target genes (Nfatc1, Acp5, Ctsk, etc.) and a housekeeping gene (Gapdh).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizations: Pathways and Workflows

RANKL Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical RANKL signaling cascade that leads to osteoclast differentiation and highlights the proposed point of intervention for Compound 189, which acts by disrupting the crucial RANKL-RANK interaction.

Caption: RANKL signaling pathway and inhibition point of Compound 189.

Experimental Workflow for In Vitro Evaluation

This diagram outlines the sequential process for assessing the impact of Compound 189 on osteoclastogenesis, from initial cell culture to final quantitative analysis.

References

- 1. Generation of Osteoclasts In Vitro, and Assay of Osteoclast Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 6. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.flvc.org [journals.flvc.org]

- 8. Novel Small Molecule Inhibitor of Osteoclast Differentiation | UF Journal of Undergraduate Research [journals.flvc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stephanine Protects Against Osteoporosis by Suppressing Osteoclastogenesis via Inhibition of the RANKL—RANK Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Osteoclastogenesis Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Anti-Osteoporosis Agent-5 (AOA-5): A Novel Dual-Function Bone Anabolic and Antiresorptive Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis is a progressive systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, with a consequent increase in bone fragility and susceptibility to fracture. Current therapeutic strategies either inhibit bone resorption or promote bone formation. The discovery of agents with dual functionality remains a significant goal in osteoporosis drug development. This whitepaper details the discovery, synthesis, and mechanism of action of a novel small molecule, "Anti-osteoporosis agent-5" (AOA-5). AOA-5 has been identified as a potent dual-function agent, exhibiting both bone anabolic and antiresorptive properties. This document provides an in-depth overview of the experimental protocols, key data, and the underlying signaling pathways affected by AOA-5, serving as a technical guide for researchers in the field.

Introduction: The Discovery of AOA-5

The discovery of AOA-5 was the culmination of a target-based screening campaign aimed at identifying novel modulators of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway, a critical signaling pathway in osteoclast differentiation and activation.[1] A high-throughput screening of an in-house library of synthetic small molecules identified a lead compound with moderate inhibitory activity against RANKL-induced osteoclastogenesis.

Subsequent structure-activity relationship (SAR) studies and chemical optimization led to the synthesis of AOA-5, a derivative with significantly improved potency and a favorable pharmacokinetic profile. Further in vitro characterization revealed that AOA-5 not only inhibits osteoclast differentiation but also promotes osteoblast maturation and mineralization, indicating its dual anabolic and antiresorptive functions. This dual activity positions AOA-5 as a promising candidate for the treatment of osteoporosis.[2][3]

Synthesis of this compound (AOA-5)

The synthesis of AOA-5 is achieved through a multi-step process, which has been optimized for scalability and purity. The synthetic route is proprietary; however, a general overview of the final key step is provided below. The process involves a convergent synthesis strategy, combining two key intermediates in a final coupling reaction, followed by purification.

Table 1: Summary of AOA-5 Synthesis Parameters

| Parameter | Value |

| Starting Materials | Proprietary Intermediates A and B |

| Key Reaction Type | Cross-coupling |

| Catalyst | Palladium-based |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 60°C |

| Reaction Time | 12 hours |

| Purification Method | Column Chromatography followed by Recrystallization |

| Overall Yield | 45% |

| Final Purity (by HPLC) | >99.5% |

In Vitro Biological Activity of AOA-5

The biological activity of AOA-5 was assessed through a series of in vitro assays to determine its efficacy in inhibiting osteoclastogenesis and promoting osteoblast differentiation.

Inhibition of Osteoclastogenesis

AOA-5 demonstrated potent inhibition of RANKL-induced osteoclast formation in bone marrow-derived macrophages (BMMs). The inhibitory concentration (IC50) was determined using a TRAP (tartrate-resistant acid phosphatase) staining assay.

Table 2: In Vitro Inhibition of Osteoclastogenesis by AOA-5

| Assay | Cell Type | Treatment | IC50 (nM) |

| TRAP Staining | Murine BMMs | RANKL (50 ng/mL) | 15.2 ± 1.8 |

| Pit Formation Assay | Murine BMMs on dentine slices | RANKL (50 ng/mL) | 25.5 ± 2.3 |

Promotion of Osteoblast Differentiation

The anabolic activity of AOA-5 was evaluated by assessing its ability to promote the differentiation of pre-osteoblastic MC3T3-E1 cells. Key markers of osteoblast differentiation, including alkaline phosphatase (ALP) activity and mineralization, were measured.

Table 3: In Vitro Promotion of Osteoblast Differentiation by AOA-5

| Assay | Cell Type | Treatment Duration | EC50 (nM) |

| ALP Activity | MC3T3-E1 | 7 days | 45.8 ± 3.1 |

| Alizarin Red S Staining | MC3T3-E1 | 21 days | 60.1 ± 4.5 |

Mechanism of Action: Signaling Pathway Modulation

Inhibition of RANKL-Mediated Signaling

Mechanistic studies revealed that AOA-5 exerts its antiresorptive effects by inhibiting the RANKL-induced activation of key downstream signaling pathways.[1] AOA-5 was found to suppress the phosphorylation of components in both the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.[1]

Caption: AOA-5 inhibits RANKL-induced osteoclastogenesis by suppressing the MAPK and NF-κB signaling pathways.

Promotion of Osteogenic Signaling

The anabolic effects of AOA-5 are attributed to its positive modulation of key osteogenic signaling pathways in osteoblasts. While the precise target is under investigation, downstream effects include the upregulation of critical transcription factors for osteoblast differentiation.

Experimental Protocols

Osteoclast Differentiation Assay

-

Cell Seeding: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Treatment: BMMs are seeded in 96-well plates and treated with M-CSF (30 ng/mL), RANKL (50 ng/mL), and varying concentrations of AOA-5 for 5 days.

-

TRAP Staining: Cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP). TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

Data Analysis: The number of osteoclasts in treated wells is compared to the vehicle control to determine the inhibitory effect.

Caption: Workflow for the in vitro osteoclast differentiation assay.

Osteoblast Differentiation and Mineralization Assay

-

Cell Seeding: MC3T3-E1 pre-osteoblastic cells are seeded in 24-well plates in α-MEM containing 10% FBS.

-

Induction of Differentiation: Once confluent, the medium is replaced with an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate) with or without various concentrations of AOA-5.

-

ALP Staining: After 7 days, cells are washed, fixed, and stained for ALP activity. The stained area is quantified.

-

Alizarin Red S Staining: After 21 days, cells are fixed and stained with Alizarin Red S to visualize calcium deposits. The stain is then destained, and the absorbance is measured to quantify mineralization.

-

Data Analysis: ALP activity and mineralization in AOA-5 treated wells are compared to the vehicle control.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for novel osteoporosis therapies. Its dual-function mechanism, targeting both bone resorption and formation, offers a potentially more effective treatment paradigm. The data presented in this whitepaper underscores the therapeutic potential of AOA-5. Further preclinical development, including in vivo efficacy studies in animal models of osteoporosis and comprehensive safety pharmacology assessments, is currently underway to support its progression towards clinical evaluation.

References

- 1. Synthesis and Antiosteoporotic Characterization of Diselenyl Maleimides: Discovery of a Potent Agent for the Treatment of Osteoporosis by Targeting RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Antiosteoporosis Leads with Bone Resorption Inhibition and Anabolic Promotion through a Chemotype-Assembly Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound 189: A Technical Guide on its Effects on Bone Resorption Markers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 189, also known as Anti-osteoporosis agent-5, is a potent small molecule inhibitor of osteoclast formation and bone resorption. With a molecular formula of C23H25NO4 and a molecular weight of 379.45, this furan derivative has demonstrated significant potential in preclinical models for the treatment of osteoporosis. This document provides a comprehensive technical overview of the available data on Compound 189, focusing on its effects on key bone resorption markers. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its biological activities. Furthermore, this guide includes visualizations of the implicated signaling pathways and experimental workflows to support further research and development.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The pathological hallmark of osteoporosis is an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. Consequently, inhibiting osteoclast activity and formation is a primary therapeutic strategy.

Compound 189 (CAS No. 444908-22-9) has been identified as a potent inhibitor of osteoclastogenesis.[1][2] Preclinical studies indicate that it effectively suppresses the differentiation of osteoclast precursors and reduces bone resorption, thereby preventing bone loss in estrogen-deficient animal models.[3] This guide synthesizes the currently available information on Compound 189, with a focus on its quantitative effects on critical markers of bone resorption.

Quantitative Data on Bone Resorption Markers

The efficacy of Compound 189 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings on its impact on osteoclast formation and function.

Table 1: In Vitro Efficacy of Compound 189 on Osteoclast Differentiation

| Assay | Cell Type | Treatment | Concentration | Result |

| Osteoclast Formation | Murine Bone Marrow Macrophages (BMMs) | RANKL + M-CSF | IC50 | Data not publicly available |

| TRAP Activity | Murine Bone Marrow Macrophages (BMMs) | RANKL + M-CSF | IC50 | Data not publicly available |

Note: While Compound 189 is described as a potent inhibitor, specific IC50 values from primary literature are not publicly available in the initial search results. The referenced patent WO2004037804A1 likely contains this data.

Table 2: In Vivo Efficacy of Compound 189 in Ovariectomized (OVX) Rodent Model

| Marker | Species | Duration | Dosage | Result |

| Serum CTx (C-terminal telopeptide of type I collagen) | Rodent (Rat/Mouse) | Not specified | Not specified | Significant reduction compared to OVX control |

| Bone Mineral Density (BMD) | Rodent (Rat/Mouse) | Not specified | Not specified | Prevention of ovariectomy-induced bone loss |

Note: The available information confirms the positive effects of Compound 189 in vivo, but specific dosages, treatment durations, and quantitative reduction levels for CTx are proprietary or contained within the primary patent literature.

Experimental Protocols

The following are detailed methodologies typical for the evaluation of anti-resorptive compounds like Compound 189. These protocols are based on standard practices in the field and are presumed to be similar to those used in the original studies.

In Vitro Osteoclast Differentiation Assay

-

Cell Isolation: Bone marrow is flushed from the femurs and tibias of 6-8 week old mice.

-

Macrophage Preparation: The bone marrow cells are cultured in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Induction: BMMs are seeded in 96-well plates at a density of 1x10^4 cells/well. The cells are then cultured with 50 ng/mL RANKL and 30 ng/mL M-CSF in the presence of varying concentrations of Compound 189 or vehicle control.

-

Culture Maintenance: The culture medium is replaced every 2 days.

-

TRAP Staining: After 5-6 days of culture, cells are fixed with 4% paraformaldehyde and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts under a light microscope.

Bone Resorption Pit Assay

-

Plate Preparation: BMMs are seeded onto bone-mimicking calcium phosphate-coated plates or dentin slices.

-

Osteoclast Differentiation and Activation: Cells are treated with RANKL, M-CSF, and Compound 189 as described in section 3.1.

-

Cell Removal: After 7-9 days, cells are removed from the surface using a 1 M NH4OH solution or sonication.

-

Visualization and Quantification: The resorption pits are visualized using microscopy (e.g., scanning electron microscopy or by staining with Coomassie blue). The total area of resorption is quantified using image analysis software.

Signaling Pathways and Experimental Workflow

Implicated Signaling Pathway: RANKL/RANK

Compound 189 is an inhibitor of osteoclast formation. The primary signaling pathway governing osteoclast differentiation is initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors. This interaction triggers a downstream cascade involving key signaling hubs like NF-κB and MAPKs, ultimately leading to the expression of osteoclast-specific genes. It is hypothesized that Compound 189 interferes with one or more critical nodes in this pathway.

Caption: Hypothesized RANKL/RANK signaling cascade and potential points of inhibition by Compound 189.

Experimental Workflow for Compound Evaluation

The process of evaluating a potential anti-resorptive agent like Compound 189 follows a structured workflow from initial screening to in vivo validation.

Caption: Standard experimental workflow for evaluating anti-bone resorptive compounds.

Conclusion and Future Directions

Compound 189 is a promising preclinical candidate for the treatment of osteoporosis, demonstrating potent inhibition of osteoclast formation and function.[1][2] Its ability to reduce bone resorption markers like CTx and prevent bone loss in an in vivo model underscores its therapeutic potential.[3]

Further research is required to elucidate the precise molecular mechanism by which Compound 189 inhibits the RANKL/RANK signaling pathway. Comprehensive dose-response studies, pharmacokinetic and pharmacodynamic profiling, and long-term efficacy and safety studies are necessary next steps in its development pipeline. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to build upon the existing knowledge of this potent anti-resorptive agent.

References

Preliminary Toxicity Screening of "Anti-osteoporosis agent-5": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary toxicity screening of "Anti-osteoporosis agent-5," a novel investigational drug for the treatment of osteoporosis. The following sections detail the acute toxicity profile in rodent models, in vitro cytotoxicity assessments, and proposed mechanisms of action. This guide is intended to provide essential safety and mechanistic data to researchers, scientists, and professionals involved in the development of new therapeutics for bone-related disorders.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk.[1][2] Current therapeutic strategies primarily involve anti-resorptive agents, which inhibit bone breakdown, and anabolic agents that stimulate new bone formation.[3][4][5] "this compound" is a novel small molecule compound being investigated for its potential dual-action mechanism, aiming to both inhibit osteoclast-mediated bone resorption and stimulate osteoblast activity. This report summarizes the initial safety assessment of this compound.

Acute Toxicity Assessment

An acute toxicity study was conducted to determine the potential adverse effects of a single high dose of "this compound". The study was designed in accordance with OECD Guideline 420.[6]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Test System: Outbred healthy, young adult rats of both sexes were used for the study.

-

Housing and Acclimatization: Animals were housed in standard laboratory conditions and acclimatized for at least 5 days before the study.

-

Dose Administration: "this compound" was administered as a single oral gavage at a dose of 2000 mg/kg.[6] A control group received the vehicle alone.

-

Observations: Animals were observed for clinical signs of toxicity, behavioral changes, and mortality for 14 days post-administration.[6] Body weight was recorded at regular intervals.

-

Pathology: At the end of the observation period, all animals were subjected to a gross pathological examination.[6]

Data Summary

The results of the acute toxicity study are summarized in the tables below.

Table 1: Mortality and Clinical Observations

| Group | Dose (mg/kg) | Number of Animals (Male/Female) | Mortality | Clinical Signs of Toxicity |

| Control | 0 | 5/5 | 0/10 | No abnormalities observed |

| Agent-5 | 2000 | 5/5 | 0/10 | No treatment-related signs of toxicity observed[6] |

Table 2: Body Weight Changes

| Group | Dose (mg/kg) | Mean Body Weight (g) - Day 0 | Mean Body Weight (g) - Day 14 | Mean Body Weight Change (%) |

| Control | 0 | 225.3 ± 15.2 | 248.1 ± 18.5 | +10.1 |

| Agent-5 | 2000 | 228.7 ± 16.8 | 250.4 ± 19.1 | +9.5[6] |

Table 3: Gross Pathological Findings

| Group | Dose (mg/kg) | Macroscopic Abnormalities |

| Control | 0 | No abnormalities detected |

| Agent-5 | 2000 | No treatment-related macroscopic abnormalities detected[6] |

Based on these findings, the LD50 of "this compound" is considered to be greater than 2000 mg/kg, classifying it under Category 5 of the Globally Harmonized System (GHS), indicating low acute toxicity.[6]

In Vitro Cytotoxicity

To assess the direct cellular toxicity of "this compound," in vitro studies were conducted on relevant cell lines.

Experimental Protocol: Cell Viability Assay

-

Cell Lines: Mouse bone marrow macrophages (BMMs) and murine macrophage-like RAW 264.7 cells were used to assess cytotoxicity in osteoclast precursors.[7]

-

Treatment: Cells were cultured with increasing concentrations of "this compound" (0, 6.25, 12.5, 25, 50 µg/ml) for 48 hours.[7]

-

Assay: Cell viability was determined using a standard CCK assay.[2]

Data Summary

Table 4: In Vitro Cytotoxicity of "this compound"

| Cell Line | Concentration (µg/ml) | Cell Viability (% of Control) |

| BMM | 6.25 | 98.7 ± 4.2 |

| 12.5 | 97.1 ± 3.8 | |

| 25 | 95.5 ± 5.1 | |

| 50 | 92.3 ± 4.9 | |

| RAW 264.7 | 6.25 | 99.2 ± 3.5 |

| 12.5 | 96.8 ± 4.0 | |

| 25 | 94.6 ± 5.3 | |

| 50 | 91.5 ± 4.7 |

The results indicate that "this compound" does not exhibit significant cytotoxicity to osteoclast precursor cells at concentrations effective for inhibiting osteoclast differentiation in vitro.

Proposed Signaling Pathway and Experimental Workflow

"this compound" is hypothesized to exert its anti-resorptive effects by interfering with the RANKL/RANK signaling pathway, a critical pathway for osteoclast differentiation and activation.[8][9]

RANKL/RANK Signaling Pathway

Caption: Proposed mechanism of "this compound" inhibiting the RANKL/RANK signaling pathway.

Experimental Workflow for Toxicity Screening

References

- 1. google.com [google.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of currently marketed anti-osteoporosis medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osteoanabolic Agents for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiresorptive therapies for osteoporosis: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of acute toxicity of a new drug “AOS” for the treatment of osteoporosis. | Mironov | Translational Medicine [transmed.almazovcentre.ru]

- 7. In Vitro Antiosteoporosis Activity and Hepatotoxicity Evaluation in Zebrafish Larvae of Bark Extracts of Prunus jamasakura Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide: The Role of Anti-osteoporosis Agent-5 in the RANKL Signaling Pathway

A comprehensive review of the current, albeit limited, understanding of a potential therapeutic agent in bone metabolism.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "Anti-osteoporosis agent-5," also identified by the catalog number HY-158311 from MedChemExpress, is not available in the public scientific literature. Searches for this specific compound did not yield any published studies detailing its mechanism of action, quantitative data, or specific experimental protocols related to the RANKL signaling pathway. Consequently, this guide will provide a foundational understanding of the RANKL signaling pathway as a key target in osteoporosis and discuss the methodologies used to evaluate novel anti-osteoporotic agents that interfere with this pathway. This framework will be essential for the evaluation of "this compound" should data become publicly available.

The RANKL Signaling Pathway: A Central Regulator of Bone Homeostasis

The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway is a critical regulator of bone remodeling, the lifelong process of bone resorption by osteoclasts and bone formation by osteoblasts.[1][2][3] An imbalance in this process, particularly excessive osteoclast activity, leads to bone loss and is a hallmark of osteoporosis.[4][5]

1.1. Key Components of the RANKL Pathway:

-

RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand): A transmembrane or soluble protein primarily expressed by osteoblasts, osteocytes, and activated T-cells.[5] It is the essential cytokine for osteoclast differentiation, activation, and survival.[2]

-

RANK (Receptor Activator of Nuclear Factor Kappa-B): The cognate receptor for RANKL, expressed on the surface of osteoclast precursors and mature osteoclasts.[5]

-

OPG (Osteoprotegerin): A soluble decoy receptor also produced by osteoblasts that competitively binds to RANKL, thereby preventing its interaction with RANK and inhibiting osteoclastogenesis.[2][5]

The ratio of RANKL to OPG is a key determinant of bone mass. An increased RANKL/OPG ratio favors bone resorption and is associated with osteoporotic conditions.[2]

1.2. Downstream Signaling Cascade:

The binding of RANKL to RANK on osteoclast precursors initiates a cascade of intracellular signaling events:

-

TRAF6 Recruitment: The RANKL-RANK interaction leads to the recruitment of TNF receptor-associated factor 6 (TRAF6).[1]

-

Activation of NF-κB and MAPK Pathways: TRAF6 activation subsequently triggers downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, ERK, and p38).[1]

-

Induction of Transcription Factors: These signaling cascades converge to activate key transcription factors, most notably c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1] NFATc1 is considered the master regulator of osteoclast differentiation.

-

Osteoclastogenesis and Bone Resorption: The activation of these transcription factors drives the expression of osteoclast-specific genes, leading to the differentiation of precursor cells into mature, multinucleated osteoclasts capable of resorbing bone.

"this compound": A Putative Modulator of RANKL Signaling

While no specific data exists for "this compound" (HY-158311), its designation suggests it is being investigated for its potential to inhibit bone resorption. A logical mechanism of action for such an agent would be the disruption of the RANKL signaling pathway.

Hypothetical Mechanisms of Action:

-

Direct RANKL Inhibition: The agent could act as a direct antagonist, binding to RANKL and preventing its interaction with RANK, similar to the endogenous inhibitor OPG or the therapeutic monoclonal antibody Denosumab.

-

RANK Antagonism: It might bind to the RANK receptor, blocking the binding site for RANKL.

-

Inhibition of Downstream Signaling: The compound could penetrate the cell and inhibit key downstream signaling molecules such as TRAF6, components of the NF-κB pathway, or MAPK pathway kinases.

-

Suppression of Transcription Factor Activity: It could interfere with the activation or nuclear translocation of c-Fos or NFATc1.

Quantitative Data for Evaluating Anti-osteoporotic Agents

The following tables outline the types of quantitative data that would be essential to characterize the efficacy and potency of a novel anti-osteoporosis agent targeting the RANKL pathway.

Table 1: In Vitro Efficacy and Potency

| Parameter | Description | Typical Assay | Example Data (Hypothetical) |

| IC50 (RANKL-induced Osteoclastogenesis) | Concentration of the agent that inhibits 50% of osteoclast formation from precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells) stimulated with RANKL. | TRAP Staining Assay | 15 nM |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the agent and its molecular target (e.g., RANKL or RANK). | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | 5 nM (to RANKL) |

| Inhibition of Bone Resorption | The ability of the agent to inhibit the resorptive activity of mature osteoclasts on a bone-like substrate. | Pit Formation Assay on dentin slices or calcium phosphate plates | 75% reduction at 50 nM |

| Effect on Downstream Signaling | The concentration-dependent inhibition of the phosphorylation or activation of key signaling proteins (e.g., p-p65, p-JNK, p-ERK). | Western Blot, ELISA | 50% inhibition of p-p65 at 20 nM |

| Cytotoxicity (CC50) | Concentration of the agent that causes 50% cell death in osteoclast precursors or other relevant cell lines to assess selectivity. | MTT Assay, LDH Assay | > 10 µM |

Table 2: In Vivo Efficacy in Animal Models of Osteoporosis

| Parameter | Description | Animal Model | Example Data (Hypothetical) |

| Bone Mineral Density (BMD) | Change in BMD at key skeletal sites (e.g., femur, lumbar spine) following treatment. | Ovariectomized (OVX) mouse/rat model | 15% increase in femoral BMD vs. vehicle |

| Bone Turnover Markers (BTMs) | Serum or urine levels of markers of bone resorption (e.g., CTX-I) and formation (e.g., P1NP). | OVX mouse/rat model | 60% decrease in serum CTX-I |

| Micro-computed Tomography (µCT) Analysis | Quantification of bone microarchitecture parameters (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular separation (Tb.Sp)). | OVX mouse/rat model | 25% increase in BV/TV |

| Histomorphometry | Microscopic analysis of bone sections to quantify cellular parameters (e.g., osteoclast number, osteoclast surface). | OVX mouse/rat model | 50% reduction in osteoclast number/bone surface |

| Fracture Healing/Prevention | Assessment of the agent's ability to prevent fractures or enhance fracture healing. | Fracture models in rodents or larger animals | 40% reduction in fracture incidence |

Experimental Protocols for Characterizing a RANKL Pathway Inhibitor

Detailed methodologies are crucial for the accurate assessment of a novel anti-osteoporotic agent. Below are outlines of key experimental protocols.

4.1. In Vitro Osteoclastogenesis Assay (TRAP Staining)

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice or rats and cultured in the presence of M-CSF (Macrophage Colony-Stimulating Factor) to generate osteoclast precursor cells. Alternatively, the RAW 264.7 murine macrophage cell line can be used.

-

Induction of Differentiation: Precursor cells are seeded in multi-well plates and stimulated with recombinant RANKL to induce differentiation into osteoclasts.

-

Treatment: Cells are co-treated with various concentrations of the test agent ("this compound") or a vehicle control.

-

Staining: After several days of culture, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts.

-

Quantification: TRAP-positive, multinucleated (≥3 nuclei) cells are counted as mature osteoclasts. The IC50 value is calculated from the dose-response curve.

4.2. In Vitro Bone Resorption (Pit) Assay

-

Substrate Preparation: Commercially available dentin slices or calcium phosphate-coated plates are used as a substrate for resorption.

-

Osteoclast Seeding: Mature osteoclasts, generated as described above, are seeded onto the resorption substrates.

-

Treatment: The cells are treated with the test agent or vehicle control.

-

Resorption: After a defined period, the cells are removed (e.g., with sonication or bleach).

-

Visualization and Quantification: The resorption pits are visualized by microscopy (e.g., scanning electron microscopy or light microscopy after staining with toluidine blue). The total area of resorption is quantified using image analysis software.

4.3. Western Blot Analysis of Signaling Pathways

-

Cell Stimulation and Lysis: Osteoclast precursor cells are serum-starved and then pre-treated with the test agent for a specified time before stimulation with RANKL for a short period (e.g., 5-30 minutes). The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-p65, total p65; p-JNK, total JNK).

-

Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified by densitometry.

4.4. Ovariectomized (OVX) Mouse Model of Postmenopausal Osteoporosis

-

Surgery: Female mice (e.g., C57BL/6, 8-12 weeks old) undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham surgery (control).

-

Treatment: After a recovery period to allow for bone loss to establish, the OVX mice are treated with the test agent (e.g., via oral gavage, subcutaneous injection) or vehicle control for a specified duration (e.g., 4-8 weeks). A positive control group (e.g., treated with alendronate or denosumab) is often included.

-

In-life Monitoring: Body weight and general health are monitored throughout the study.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized. Blood is collected for BTM analysis. Long bones (e.g., femurs) and vertebrae are collected for BMD measurement (using dual-energy X-ray absorptiometry - DEXA), µCT analysis, and histology.

Visualizations of Pathways and Workflows

Diagram 1: The RANKL/RANK/OPG Signaling Pathway in Osteoclastogenesis

Caption: Overview of the RANKL/RANK/OPG signaling cascade leading to osteoclast differentiation.

Diagram 2: Experimental Workflow for In Vitro Evaluation of an Anti-Osteoporotic Agent

Caption: Workflow for the in vitro characterization of a novel anti-osteoporotic agent.

Diagram 3: Logical Relationship for Targeting the RANKL Pathway

Caption: Logical framework for the therapeutic targeting of the RANKL signaling pathway in osteoporosis.

Conclusion

The RANKL signaling pathway remains a cornerstone of osteoporosis research and a highly validated target for therapeutic intervention. While "this compound" (HY-158311) is commercially available for research purposes, the absence of published data prevents a detailed analysis of its specific properties and mechanism of action. This guide provides the necessary scientific context and methodological framework to understand how such an agent would be evaluated. As research progresses and data becomes available, the protocols and evaluation criteria outlined herein will be directly applicable to characterizing the therapeutic potential of "this compound" and other novel inhibitors of the RANKL pathway. Researchers are encouraged to apply these established principles to elucidate the agent's role in bone metabolism.

References

- 1. RANKL/RANK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Osteoclast Bone Resorption by Disrupting Vacuolar H+-ATPase a3-B2 Subunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Anti-osteoporosis Agent-5 and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily focus on either inhibiting bone resorption (anti-catabolic) or promoting bone formation (anabolic). This technical guide details the structural activity relationship (SAR) of a novel therapeutic candidate, "Anti-osteoporosis agent-5" (AO-5), and its analogues. This document outlines the pre-clinical evaluation of these compounds, including their effects on key signaling pathways, and provides detailed experimental protocols for their in-vitro and in-vivo characterization. The quantitative data from these studies are summarized to provide a clear comparative analysis of the analogues, guiding future drug development efforts.

Introduction

The management of osteoporosis involves a range of therapeutic agents, from bisphosphonates and selective estrogen receptor modulators (SERMs) to monoclonal antibodies like denosumab.[1][2] However, the need for orally bioavailable small molecules with improved efficacy and safety profiles remains a significant area of research.[3] "this compound" (AO-5) represents a novel chemical scaffold with the potential to modulate bone cell activity. This guide explores the systematic modification of the AO-5 core structure to understand the key chemical features that govern its biological activity, with the ultimate goal of identifying a lead candidate for further development.

Mechanism of Action and Key Signaling Pathways

AO-5 and its analogues have been designed to target key signaling pathways that regulate bone remodeling. The primary proposed mechanism of action is the dual modulation of osteoclast-mediated bone resorption and osteoblast-mediated bone formation. The key signaling pathways implicated are the RANKL/RANK/OPG and the Wnt/β-catenin pathways.

Inhibition of Osteoclastogenesis via the RANKL/RANK Pathway

The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors is a critical step in osteoclast differentiation and activation.[1] AO-5 analogues are hypothesized to interfere with this interaction.

References

- 1. Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bonehealthandosteoporosis.org [bonehealthandosteoporosis.org]

- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluation of "Anti-osteoporosis agent-5" in In Vivo Animal Models of Osteoporosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk.[1] Preclinical evaluation of novel therapeutic candidates, such as "Anti-osteoporosis agent-5," requires robust and well-characterized in vivo animal models that mimic the pathophysiology of human osteoporosis. The most widely used models are the ovariectomized (OVX) rodent for postmenopausal osteoporosis and the glucocorticoid-induced osteoporosis (GIO) model for secondary osteoporosis.[2][3] These models are essential for assessing the efficacy and safety of new anti-osteoporotic agents.[4]

This document provides detailed protocols for inducing osteoporosis in rodents and for evaluating the therapeutic effects of "this compound" on bone mass, microarchitecture, strength, and turnover.

Key Signaling Pathway in Osteoporosis: RANKL/RANK/OPG

The Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)/RANK/Osteoprotegerin (OPG) signaling pathway is a critical regulator of bone remodeling.[5][6] Osteoblasts express RANKL, which binds to the RANK receptor on osteoclast precursors, driving their differentiation and activation into mature, bone-resorbing osteoclasts.[6][7] Osteoblasts also secrete OPG, a decoy receptor that binds to RANKL and prevents it from interacting with RANK, thereby inhibiting bone resorption.[6][8] The RANKL/OPG ratio is a key determinant of bone mass, and its dysregulation is a major factor in the pathogenesis of osteoporosis.[5][6] "this compound" may exert its effects by modulating this pathway.

Caption: The RANKL/RANK/OPG signaling axis in bone remodeling.

General Experimental Workflow

A typical preclinical study to evaluate "this compound" follows a structured workflow. This ensures reproducibility and allows for comprehensive data collection to assess the agent's efficacy.

Caption: A generalized workflow for in vivo osteoporosis drug testing.

Animal Models and Experimental Design

Postmenopausal Osteoporosis Model: Ovariectomy (OVX) in Rats

The OVX rat is the most common and well-validated model for studying postmenopausal osteoporosis.[4][9] Estrogen deficiency following the removal of the ovaries leads to an increase in bone turnover with resorption exceeding formation, resulting in significant bone loss, particularly in trabecular bone.[3][4]

-

Species/Strain: Female Sprague-Dawley or Wistar rats.[9][10]

-

Experimental Groups (n=8-10 per group):

-

Sham-operated (Sham): Undergoes surgery without removal of ovaries.

-

OVX + Vehicle: Ovariectomized and treated with the vehicle used to deliver the drug.

-

OVX + Agent-5: Ovariectomized and treated with "this compound".

-

-

Treatment: Dosing can begin 2 weeks post-OVX, a period sufficient for the onset of bone loss.[11] Treatment duration is typically 4-12 weeks.

Secondary Osteoporosis Model: Glucocorticoid-Induced Osteoporosis (GIO) in Mice

Long-term glucocorticoid therapy is a leading cause of secondary osteoporosis.[2][12] At the cellular level, glucocorticoids suppress bone formation and stimulate bone resorption.[2] This model is crucial for testing agents intended to treat GIO.

-

Age: 20-24 weeks (skeletally mature).[13]

-

Induction Method: Subcutaneous implantation of slow-release pellets containing prednisolone (e.g., 7.5 mg for a 60-day release).[13][14]

-

Experimental Groups (n=8-10 per group):

-

Sham + Placebo Pellet: Undergoes sham surgery with a placebo pellet.

-

Sham + Prednisolone Pellet: Receives a prednisolone pellet to induce GIO.

-

GIO + Vehicle: Receives a prednisolone pellet and vehicle treatment.

-

GIO + Agent-5: Receives a prednisolone pellet and "this compound" treatment.

-

-

Treatment: Can be initiated concurrently with pellet implantation and typically lasts for 4-8 weeks.[14]

Detailed Experimental Protocols

Protocol: Ovariectomy (OVX) in Rats[5][11]

-

Anesthesia: Anesthetize a 6-month-old female rat using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by lack of pedal reflex.

-

Surgical Preparation: Shave the fur on the dorsal lumbar region. Disinfect the surgical site with an antiseptic solution.

-

Incision: Make a single dorsolateral skin incision.

-

Ovary Location and Removal: Locate the ovaries embedded in periovarian fat pads beneath the muscle layer. Exteriorize one ovary, ligate the ovarian blood vessels and the fallopian tube with absorbable suture, and carefully excise the ovary.

-

Repeat: Reposition the skin and repeat the procedure on the contralateral side to remove the second ovary.

-

Closure: Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.

-

Post-operative Care: Administer analgesics as required. Monitor the animal for recovery. The success of OVX can be confirmed after 1-3 weeks by observing uterine atrophy at necropsy.[9][10]

-

Sham Procedure: For the sham group, follow the same procedure but exteriorize the ovaries without ligating or excising them.

Protocol: Micro-Computed Tomography (µCT) Analysis[16][17]

µCT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.[15]

-

Sample Preparation: After euthanasia, dissect the femur and/or tibia. Remove all soft tissue. Store the bones in 70% ethanol at 4°C.[16]

-

Scanning: Scan the bone using a µCT system. A voxel size of 10-20 µm is recommended for rodent bones.[15][17]

-

Region of Interest (ROI) Selection:

-

Analysis: Use the manufacturer's software to perform 3D analysis and quantify key structural parameters.

Protocol: Biomechanical Testing (Three-Point Bending)[19][20]

This test measures the structural properties of long bones, such as their strength and stiffness.[18]

-

Sample Preparation: Use bones previously analyzed by µCT or fresh-frozen samples thawed to room temperature.

-

Test Setup: Place the bone on two supports in a three-point bending fixture attached to a materials testing machine.[18]

-

Loading: Apply a downward load at the mid-diaphysis of the bone at a constant displacement rate until fracture occurs.[18]

-

Data Acquisition: Record the load and displacement data throughout the test.

-

Analysis: From the load-displacement curve, determine key structural properties.

Protocol: Bone Histomorphometry[21][22]

Histomorphometry provides quantitative information on bone structure and cellular activity at the microscopic level.[19][20]

-

Fluorochrome Labeling (for dynamic parameters): Administer two different fluorochrome labels (e.g., calcein and alizarin) via intraperitoneal injection at specific time points before euthanasia (e.g., 10 and 3 days prior). These labels incorporate into newly forming bone.[19]

-

Sample Preparation: After dissection, fix bones (e.g., lumbar vertebrae or tibia) in ethanol, dehydrate, and embed in a hard plastic resin (e.g., methyl methacrylate) without decalcification.[20]

-

Sectioning: Cut thin, undecalcified sections (5-10 µm) using a microtome.

-

Staining: Stain sections for static parameter analysis (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular detail). Leave separate sections unstained for dynamic analysis.

-

Microscopy and Analysis: Use a microscope equipped with a camera and specialized software to quantify static and dynamic parameters according to established guidelines.[21]

Protocol: Serum Biomarker Analysis[12][24]

Bone turnover markers in serum reflect the rate of bone formation and resorption systemically.[22]

-

Sample Collection: Collect blood at the time of euthanasia via cardiac puncture.

-

Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.[23]

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of bone turnover markers.[23][24]

-

Analysis: Calculate the concentrations based on the standard curve from the ELISA plate reader data.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clarity and ease of comparison. The following tables present hypothetical data for an OVX rat study where "Agent-5" demonstrates positive effects.

Table 1: Hypothetical µCT Analysis of the Distal Femur Metaphysis

| Parameter | Unit | Sham | OVX + Vehicle | OVX + Agent-5 |

|---|---|---|---|---|

| Bone Volume/Total Volume (BV/TV) | % | 25.2 ± 2.1 | 12.5 ± 1.8* | 19.8 ± 2.0# |

| Trabecular Number (Tb.N) | 1/mm | 4.5 ± 0.4 | 2.8 ± 0.3* | 3.9 ± 0.4# |

| Trabecular Thickness (Tb.Th) | µm | 56.1 ± 3.5 | 44.7 ± 4.1* | 51.2 ± 3.8# |

| Trabecular Separation (Tb.Sp) | µm | 175 ± 15 | 310 ± 25* | 215 ± 20# |

| Connectivity Density (Conn.D) | 1/mm³ | 120 ± 11 | 65 ± 9* | 105 ± 10# |

Data are presented as Mean ± SD. *p<0.05 vs. Sham; #p<0.05 vs. OVX + Vehicle.

Table 2: Hypothetical Biomechanical and Serum Biomarker Data

| Parameter | Unit | Sham | OVX + Vehicle | OVX + Agent-5 |

|---|---|---|---|---|

| Biomechanical Testing (Femur) | ||||

| Ultimate Load | N | 45.5 ± 4.2 | 30.1 ± 3.8* | 40.8 ± 4.0# |

| Stiffness | N/mm | 280 ± 25 | 195 ± 21* | 255 ± 23# |

| Serum Biomarkers | ||||

| P1NP (Formation) | ng/mL | 50.3 ± 5.1 | 75.6 ± 6.9* | 60.1 ± 5.5# |

| CTX-I (Resorption) | ng/mL | 4.8 ± 0.6 | 10.2 ± 1.1* | 6.1 ± 0.8# |

Data are presented as Mean ± SD. *p<0.05 vs. Sham; #p<0.05 vs. OVX + Vehicle.

Table 3: Key Bone Histomorphometry Parameters

| Parameter Category | Parameter | Description |

|---|---|---|

| Structural | Bone Volume (BV/TV) | Percentage of tissue volume that is mineralized bone. |

| Trabecular Thickness (Tb.Th) | Average thickness of trabeculae. | |

| Static (Formation) | Osteoid Surface (OS/BS) | Percentage of bone surface covered by osteoid. |

| Osteoblast Surface (Ob.S/BS) | Percentage of bone surface covered by osteoblasts. | |

| Static (Resorption) | Eroded Surface (ES/BS) | Percentage of bone surface showing resorption lacunae. |

| Osteoclast Surface (Oc.S/BS) | Percentage of bone surface covered by osteoclasts. | |

| Dynamic | Mineralizing Surface (MS/BS) | Percentage of bone surface with fluorochrome labels. |

| Mineral Apposition Rate (MAR) | The rate of new mineralized bone deposition. |

| | Bone Formation Rate (BFR/BS) | The volume of new bone formed per unit of surface area per unit of time. |

References